molecular formula C9H11N3O4 B571370 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate CAS No. 1239017-80-1

2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Cat. No.: B571370
CAS No.: 1239017-80-1
M. Wt: 225.204
InChI Key: SYYLQNPWAPHRFV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate (CAS: 1239017-80-1) is a heterobifunctional reagent featuring a pyrrolidin-2,5-dione (N-hydroxysuccinimide, NHS) ester and a 3-methyl-diazirine group. Its molecular formula is C₉H₁₁N₃O₄ (MW: 225.20 g/mol). The compound is a white solid with a melting point of 76.9–78.7°C and is stored at –20°C under inert conditions to preserve stability . The NHS ester enables amine-reactive conjugation, while the diazirine group facilitates photo-crosslinking via carbene intermediates upon UV irradiation (~350 nm) .

Applications
This compound is widely used in bioconjugation and photoaffinity labeling for studying protein-protein interactions, membrane protein topologies, and drug-target engagement .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLQNPWAPHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine using iodine in anhydrous methanol. Key parameters include:

  • Reagents :

    • Iodine (0.62 equivalents)

    • N,N-Dimethylethylamine (1.02 equivalents) as a base

  • Conditions :

    • Temperature: 0–5°C (ice bath)

    • Atmosphere: Argon

    • Reaction time: 30 minutes post-iodine addition

The reaction is monitored by observing the color change from brown to colorless, indicating iodine consumption. Excess iodine is quenched with potassium iodide solution.

Purification

The crude product is purified via silica gel column chromatography using a solvent system of petroleum ether and ethyl acetate. The ratio and gradient are optimized to isolate 3-(3-methyl-3H-diazirin-3-yl)propanoic acid in high purity.

Activation as NHS Ester

The carboxylic acid is converted to its NHS ester to enhance reactivity toward primary amines.

Coupling Reaction

The reaction employs carbodiimide chemistry:

  • Reagents :

    • N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.4 equivalents)

    • N-Hydroxysuccinimide (NHS, 1.4 equivalents)

    • Molecular sieves (3Å) to scavenge water

  • Solvents : Anhydrous dichloromethane (DCM) and acetonitrile (1:1 ratio)

  • Conditions :

    • Temperature: 0°C initial, then 25°C for 18 hours

    • Atmosphere: Argon

The reaction progress is tracked by thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting acid.

Analytical Characterization

Structural confirmation is achieved through spectroscopic methods:

  • NMR Spectroscopy :

    • ¹H NMR : Signals for the diazirine methyl group (δ ~1.5 ppm) and succinimide protons (δ ~2.8 ppm).

    • ¹³C NMR : Carbonyl resonances (δ ~170 ppm) and diazirine carbons (δ ~25–30 ppm).

  • Mass Spectrometry : Molecular ion peak matching the theoretical mass (m/z 225.21 for C₉H₁₁N₃O₄).

Scale-Up Considerations

Industrial production would require:

  • Automated Systems : For precise reagent addition and temperature control.

  • High-Performance Liquid Chromatography (HPLC) : To ensure ≥97% purity.

  • Reactionware : 3D-printed polypropylene cartridges (as described in) for modular synthesis.

Reaction Optimization Data

Key parameters are summarized below:

Step Reagents Conditions Purification
Diazirine oxidationI₂, N,N-dimethylethylamine, MeOH0°C, Ar, 30 minSilica column (PE:EA = 3:1)
NHS ester formationEDC, NHS, DCM/MeCN0°C → 25°C, 18 hSilica column (DCM:MeOH = 10:1)

Challenges and Mitigations

  • Diazirine Stability : The diazirine ring is light-sensitive; reactions are conducted under argon in amber glassware.

  • Byproduct Formation : Excess iodine leads to side reactions; careful stoichiometry and quenching are critical .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.

    Substitution: The diazirine ring can participate in nucleophilic substitution reactions, where the carbene intermediate formed upon UV irradiation reacts with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: UV light to generate the carbene intermediate, followed by reaction with nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Oxadiazole derivatives.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate has several applications in scientific research:

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.

    Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic purposes.

    Chemical Biology: Utilized in the development of chemical probes to investigate biological pathways and mechanisms.

    Medicinal Chemistry: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The primary mechanism of action for this compound involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins, allowing for the identification and study of protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine-2,5-dione Family

Table 1: Key Structural and Spectral Comparisons
Compound Name (CAS) Substituents/Functional Groups HRMS (Experimental vs. Calculated) Key Applications
Target Compound (1239017-80-1) NHS ester + 3-methyl-diazirine N/A Photo-crosslinking, bioconjugation
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (5724-76-5) NHS ester + carboxylic acid N/A Intermediate for NHS-ester synthesis
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate (405878-89-9) NHS ester + trifluoropropyl N/A Fluorinated probes, stability studies
Compound 9e (Molecules, 2011) Chlorobenzyl groups on pyrrolidine-dione 439.0737 (exp) vs. 439.0742 (calc) Antimicrobial agents
Compound 9i (Molecules, 2011) Methoxybenzyl groups on pyrrolidine-dione 503.1933 (exp) vs. 503.1944 (calc) Enzyme inhibition studies

Key Observations :

  • Substituent Effects : The target compound’s diazirine group distinguishes it from halogenated (e.g., 9e) or methoxy-substituted (e.g., 9i) pyrrolidine-dione derivatives, which lack photoreactive functionality .
  • Fluorinated Analogues : The trifluoropropyl variant (CAS: 405878-89-9) exhibits enhanced metabolic stability compared to the diazirine-containing compound but lacks photo-crosslinking utility .

Reactivity and Functional Comparisons

Photoreactivity :
  • Target Compound vs. 3-Trifluoromethyl-3-phenyldiazirine (TPD) :
    • Both generate carbenes upon UV irradiation (~350 nm), but TPD yields 65% carbene vs. 35% diazo isomer, whereas the target compound’s methyl-diazirine group favors carbene formation for crosslinking .
    • TPD derivatives are used for covalent labeling of membrane proteins, while the NHS ester in the target compound enables precise amine targeting (e.g., lysine residues) .
NHS Ester Reactivity :
  • The target compound’s NHS ester reacts selectively with primary amines (e.g., antibody lysine residues), similar to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS: 5724-76-5). However, the latter lacks the diazirine group, limiting its utility to non-photoactive conjugation .
Table 2: Hazard Profiles
Compound Hazard Statements Precautionary Measures
Target Compound (1239017-80-1) H315 (skin irritation), H319 (eye irritation), H228 (flammable solid) Use PPE, avoid inhalation, store at –20°C
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid H315, H319, H228 Similar to target compound
TPD (3-Trifluoromethyl-3-phenyldiazirine) No explicit data Stable in acid/base but photolabile

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate, with the CAS number 1239017-80-1, is a compound that exhibits significant biological activity, particularly in the context of photoaffinity labeling and protein interaction studies. This article explores its biological properties, mechanisms of action, and relevant case studies that demonstrate its utility in biochemical research.

  • Molecular Formula : C9_9H11_{11}N3_3O4_4
  • Molecular Weight : 225.21 g/mol
  • Purity : 97.00%
  • IUPAC Name : this compound

The compound contains a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. These carbenes can covalently bond with nearby proteins, allowing for the identification and characterization of protein interactions in complex biological systems. This property makes diazirine derivatives valuable tools in proteomics and drug discovery.

Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling. When irradiated with UV light, it forms a reactive carbene that can insert into various biomolecules, such as proteins and nucleic acids. This allows researchers to map interactions between small molecules and their target proteins.

Case Studies

  • Protein Targeting :
    A study demonstrated the use of diazirine-based compounds to label FKBP12 (a protein involved in immunophilin activity). The compound showed effective binding, with a median dissociation constant (KDK_D) of approximately 111 nM. This highlights its potential for identifying specific protein interactions within cellular environments .
  • Labeling Efficiency :
    Research indicated that different diazirine linkers exhibit varying efficiencies in labeling proteins. The study compared several diazirine derivatives and found that the structural characteristics significantly influenced the labeling outcomes. The efficiency ranged from 25% to 60% depending on the linker used .

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget ProteinBinding Affinity (nM)Labeling Efficiency (%)
FKBP12111 ± 3827
TacrolimusVariable25 - 60

Safety and Handling

Given its reactive nature, proper safety precautions must be taken when handling this compound:

  • Storage Conditions : Keep in a dark place under inert atmosphere at -20°C.
  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and is flammable (H228).

Q & A

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

Answer:

  • Storage: Store at -20°C in a tightly sealed, light-protected container under anhydrous conditions to prevent hydrolysis of the NHS ester moiety .
  • Handling: Use a chemical fume hood for all procedures to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Avoid prolonged exposure to moisture or ambient light during weighing .

Basic: What synthetic methodologies are reported for synthesizing this compound, and what are their critical parameters?

Answer:

  • Key Routes:
    • Carbodiimide-mediated coupling: React 3-(3-methyl-3H-diazirin-3-yl)propanoic acid with N-hydroxysuccinimide (NHS) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. Reaction temperatures range from 0–70°C, with yields varying between 60–85% depending on solvent (e.g., dichloromethane, DMF) .
    • Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol is used to isolate the product .
  • Validation: Confirm purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize photo-crosslinking efficiency in live-cell studies using this reagent?

Answer:

  • Parameters to Optimize:
    • UV Irradiation: Use 365 nm UV light at 0.5–2 J/cm2^2 to activate the diazirine group without damaging cellular components. Pilot experiments should determine optimal exposure time .
    • Concentration: Titrate the compound (typically 10–100 µM) to balance labeling efficiency and cytotoxicity. Include controls without UV exposure to rule out non-specific binding .
    • Quenchers: Add scavengers (e.g., Tris buffer) post-irradiation to terminate unreacted intermediates .

Advanced: What analytical techniques are essential for validating successful bioconjugation of this NHS ester to proteins?

Answer:

  • Structural Confirmation:
    • Mass Spectrometry (MS): Detect mass shifts corresponding to the added compound (e.g., MALDI-TOF for proteins) .
    • Fluorescence/UV-Vis: Monitor NHS ester consumption via absorbance at 260 nm .
  • Functional Assays: Use SDS-PAGE with Coomassie staining or Western blotting (if tagged) to confirm conjugation and retained target activity .

Basic: What safety hazards are associated with this compound, and how should accidental exposure be managed?

Answer:

  • Hazards: Causes skin/eye irritation and respiratory distress upon inhalation .
  • Emergency Measures:
    • Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
    • Spills: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in crosslinking data obtained under varying pH or temperature conditions?

Answer:

  • Systematic Testing: Perform dose-response curves at pH 7.4 (physiological) vs. acidic/basic conditions to assess NHS ester reactivity. Include negative controls (e.g., non-UV-treated samples) .
  • Orthogonal Validation: Use tandem MS/MS to identify crosslinked peptides and differentiate specific interactions from artifacts .
  • Thermal Stability Assays: Pre-incubate the compound at 4°C, 25°C, and 37°C to evaluate degradation kinetics via HPLC .

Advanced: What structural modifications to the diazirine group could improve crosslinking specificity in heterogeneous samples?

Answer:

  • Modification Strategies:
    • Extended Linkers: Incorporate polyethylene glycol (PEG) spacers to reduce steric hindrance (e.g., as in NHS-PEG-MAL derivatives) .
    • Substituent Tuning: Replace the methyl group on the diazirine with trifluoromethyl or aryl groups to alter reactivity and selectivity .
  • Validation: Compare photoactivation efficiency and target engagement using modified vs. parent compounds via pull-down assays .

Basic: What solvent systems are compatible with this compound for in vitro applications?

Answer:

  • Recommended Solvents: Anhydrous DMSO, DMF, or acetonitrile for stock solutions. For aqueous buffers (e.g., PBS), ensure immediate use post-dilution to minimize hydrolysis .
  • Avoid: Prolonged exposure to water, alcohols, or amines (e.g., Tris buffer without pH adjustment) .

Advanced: How can researchers quantify the efficiency of photo-crosslinking in a time-resolved manner?

Answer:

  • Kinetic Studies: Use stop-flow techniques with UV irradiation at defined intervals, followed by quenching with excess amine (e.g., glycine). Analyze conjugation efficiency via LC-MS at each timepoint .
  • Fluorescent Probes: Incorporate a fluorophore (e.g., Cy5) into the compound and monitor Förster resonance energy transfer (FRET) upon crosslinking .

Advanced: What computational tools can predict the reactivity of this compound with specific amino acid residues?

Answer:

  • Molecular Dynamics (MD): Simulate docking interactions between the diazirine group and target residues (e.g., lysine, cysteine) under varying solvation conditions .
  • Density Functional Theory (DFT): Calculate activation energies for diazirine photoactivation and NHS ester aminolysis to prioritize reactive sites .

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